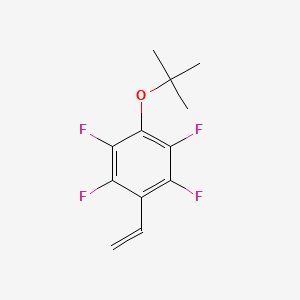

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPOBGCHDVVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382015 | |

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343305-41-9 | |

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Monomer

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a fluorinated styrene monomer that holds significant promise in the development of advanced materials. Its unique molecular architecture, featuring a polymerizable vinyl group, a tetrafluorinated aromatic ring, and a thermally labile tert-butoxy protecting group, makes it a valuable building block for a variety of applications. The presence of fluorine atoms imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. The tert-butoxy group serves as a protecting group for the phenol functionality, which can be readily deprotected under acidic conditions to yield a highly functionalized polymer. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this versatile monomer.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for its processing into polymeric materials.

| Property | Value |

| CAS Number | 343305-41-9 |

| Molecular Formula | C₁₂H₁₂F₄O |

| Molecular Weight | 252.22 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, ethyl acetate) |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route involves the reaction of a suitable pentafluorinated styrene precursor with a tert-butoxide source.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most likely synthetic route involves the reaction of pentafluorostyrene with sodium tert-butoxide. The electron-withdrawing nature of the fluorine atoms on the aromatic ring activates the para-position for nucleophilic attack.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

Pentafluorostyrene

-

Sodium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pentafluorostyrene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium tert-butoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm) and a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm).

-

¹³C NMR: The spectrum would display signals for the vinyl carbons, the aromatic carbons (with characteristic C-F couplings), and the carbons of the tert-butyl group.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, two distinct signals are expected for the two sets of non-equivalent fluorine atoms on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C stretching of the vinyl group, C-F stretching vibrations, and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Polymerization and Applications

The vinyl group of this compound makes it a versatile monomer for the synthesis of fluorinated polymers via various polymerization techniques, most commonly free-radical polymerization.

Free-Radical Polymerization

The polymerization can be initiated using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer, poly(this compound), possesses a unique combination of properties derived from its fluorinated backbone and the protected hydroxyl functionality.

Caption: Polymerization and subsequent deprotection workflow.

Properties of Poly(this compound):

-

High Thermal Stability: The fluorinated backbone contributes to excellent thermal resistance.

-

Chemical Inertness: The polymer is expected to be resistant to a wide range of chemicals.

-

Hydrophobicity: The fluorine and tert-butyl groups impart a high degree of hydrophobicity and low surface energy.

-

Processability: The polymer is soluble in various organic solvents, allowing for easy processing into films and coatings.

Deprotection to Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene)

A key feature of this polymer is the ability to remove the tert-butoxy protecting group to unmask the phenolic hydroxyl group. This transformation is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

Protocol for Deprotection:

-

Dissolve the poly(this compound) in DCM.

-

Add an excess of TFA to the solution and stir at room temperature.

-

Monitor the reaction by IR spectroscopy (disappearance of the tert-butyl C-H stretches and appearance of a broad O-H stretch).

-

Precipitate the resulting poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) in a non-solvent such as hexanes or methanol.

-

Collect the polymer by filtration and dry under vacuum.

The resulting poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) is a highly functional material with potential applications in:

-

Membranes for Fuel Cells: The acidic phenolic protons can contribute to proton conductivity.

-

Photoresists: The change in polarity upon deprotection can be utilized in photolithography.

-

Surface Modification: The hydroxyl groups can be further functionalized to tailor surface properties.

-

High-Performance Coatings: The fluorinated backbone provides durability and resistance.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of advanced fluorinated polymers. Its straightforward synthesis, coupled with the ability to undergo polymerization and subsequent deprotection, opens up a wide range of possibilities for creating materials with tailored properties for demanding applications in electronics, energy, and coatings. Further research into the polymerization kinetics and the properties of the resulting polymers will undoubtedly unlock the full potential of this promising building block.

References

No direct peer-reviewed articles detailing the synthesis and full characterization of this compound were identified in the search. The provided information is based on analogous chemical principles and data from suppliers and related compounds. For specific applications and detailed procedures, consulting primary literature on fluorinated polymers and styrenic monomers is recommended.

Spectroscopic Characterization of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene: A Predictive and Methodological Guide

Introduction: The Structural Elucidation of a Fluorinated Monomer

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a compound of significant interest due to its unique combination of a polymerizable styrene moiety, a thermally labile tert-butoxy protecting group, and a perfluorinated aromatic ring. This structure makes it a key building block for creating advanced materials with tailored properties such as low dielectric constants, high thermal stability, and specific surface energies. The tert-butoxy group can be readily cleaved post-polymerization to yield a reactive phenol, allowing for further functionalization of the resulting polymer.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of this monomer before its use in polymerization reactions. This guide provides an in-depth predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its key IR absorption bands. The causality behind the predicted chemical shifts and coupling patterns is explained, providing a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and IR data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the tert-butoxy and vinyl groups. The tetrafluorinated aromatic ring contains no protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C(CH₃)₃ (9H) | 1.4 - 1.5 | Singlet (s) | - |

| =CH₂ (trans, 1H) | 5.7 - 5.9 | Doublet of doublets (dd) | Jtrans ≈ 17.6, Jgem ≈ 1.5 |

| =CH₂ (cis, 1H) | 5.3 - 5.5 | Doublet of doublets (dd) | Jcis ≈ 11.0, Jgem ≈ 1.5 |

| -CH= (1H) | 6.6 - 6.8 | Doublet of doublets (dd) | Jtrans ≈ 17.6, Jcis ≈ 11.0 |

Expertise & Experience: The chemical shift of the tert-butyl group is anticipated to be in the typical aliphatic region. The vinyl protons' chemical shifts and coupling constants are predicted based on values for non-fluorinated styrenes, with minor adjustments for the electron-withdrawing nature of the perfluorinated ring. The characteristic ABX system of the vinyl group gives rise to three distinct doublet of doublets signals.

The ¹³C NMR spectrum will be more complex due to coupling with the fluorine atoms. The signals for the carbons in the aromatic ring will appear as complex multiplets.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |

| -C(C H₃)₃ | 29 - 31 | Quartet (due to ¹JCH) |

| -C (CH₃)₃ | 80 - 85 | Singlet |

| =C H₂ | 115 - 120 | Triplet (due to ¹JCH) |

| -C H= | 130 - 135 | Doublet (due to ¹JCH) |

| C1 (ipso-vinyl) | 120 - 125 | Triplet (due to nJCF) |

| C2, C6 (ortho-F) | 140 - 145 | Doublet of multiplets (due to ¹JCF) |

| C3, C5 (meta-F) | 138 - 143 | Doublet of multiplets (due to ¹JCF) |

| C4 (ipso-O) | 145 - 150 | Triplet (due to nJCF) |

Expertise & Experience: The chemical shifts for the aliphatic and vinyl carbons are predicted based on known styrene derivatives. The aromatic carbon shifts are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine (C2, C3, C5, C6) will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-320 Hz[1]. The other aromatic carbons (C1, C4) will show smaller, long-range C-F couplings. The signals for C2/C6 and C3/C5 are expected to be distinct due to the influence of the tert-butoxy and vinyl groups.

The ¹⁹F NMR spectrum is expected to show two main signals due to the chemical inequivalence of the fluorine atoms ortho and meta to the vinyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2, F-6 | -140 to -145 | Multiplet | Jortho ≈ 20, Jmeta ≈ 5, Jpara ≈ 15 |

| F-3, F-5 | -155 to -160 | Multiplet | Jortho ≈ 20, Jmeta ≈ 5, Jpara ≈ 15 |

Expertise & Experience: The chemical shifts are predicted relative to a standard such as CFCl₃. Fluorine atoms on an aromatic ring typically resonate between -80 and -170 ppm. The electron-donating tert-butoxy group will shield the ortho (F-3, F-5) and para (F-2, F-6, relative to the vinyl group) fluorines, shifting them upfield compared to unsubstituted tetrafluorobenzene. The multiplicity of each signal arises from coupling to the other fluorine atoms on the ring. Typical F-F coupling constants in fluorinated benzenes are approximately 20 Hz for ortho, 0-7 Hz for meta, and 10-15 Hz for para coupling.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | =C-H stretch (vinyl) | Medium |

| 2980 - 2850 | C-H stretch (tert-butyl) | Strong |

| 1630 - 1600 | C=C stretch (vinyl) | Medium |

| 1500 - 1400 | C=C stretch (aromatic ring) | Strong, multiple bands |

| 1250 - 1000 | C-F stretch | Very Strong |

| 1150 - 1050 | C-O stretch (ether) | Strong |

| 990, 910 | =C-H bend (out-of-plane) | Strong |

Expertise & Experience: The C-H stretching vibrations for the vinyl and aliphatic groups will be clearly distinguishable. The aromatic C=C stretching will likely appear as a series of sharp bands, characteristic of substituted benzenes. The most intense and characteristic bands will be the C-F stretching vibrations, which are typically very strong in fluorinated aromatic compounds.[4] The C-O stretching of the tert-butyl ether and the out-of-plane C-H bending of the vinyl group will also be prominent features.[5]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed methodologies are provided.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C and ¹⁹F NMR, into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). Chloroform-d is a good first choice for this compound.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. The final sample height should be around 4-5 cm.[6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform shimming of the magnetic field to achieve high homogeneity, which is critical for resolving fine coupling patterns.

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹⁹F spectrum. It is often beneficial to acquire both proton-coupled and decoupled spectra.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Carefully phase correct all spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent signal or internal tetramethylsilane (TMS) at 0 ppm.

-

Reference the ¹⁹F spectrum to an appropriate external standard (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals and analyze the chemical shifts and coupling constants.

-

IR Sample Preparation and Acquisition

Caption: Workflow for IR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation (Thin Film Method for Liquids):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Place one salt plate in a holder.

-

Apply a small drop of the neat this compound liquid onto the center of the plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample holder with the salt plate assembly into the IR spectrometer.

-

First, acquire a background spectrum. This measures the absorbance of the atmosphere (CO₂, H₂O) and the salt plates.

-

Acquire the spectrum of the sample.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and IR data, along with their detailed interpretations, offer a reliable reference for researchers working with this important fluorinated monomer. The provided experimental protocols are designed to be self-validating, ensuring that scientists can confidently acquire high-quality data for structural confirmation and purity assessment. This comprehensive approach underscores the synergy between theoretical prediction and practical methodology in modern chemical analysis.

References

- Emsley, J.W., & Phillips, L. (1971). Fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-520.

-

Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link][3]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[7]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][8]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Styrene. Retrieved from [Link]

-

XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods. (2019). Coatings, 9(10), 646.[4]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][4]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma.... Retrieved from [Link][5]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 19F [nmr.chem.ucsb.edu]

Technical Guide: Establishing the Purity and Definitive Characterization of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Advanced Material Synthesis

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a highly specialized fluorinated monomer. Its unique structure, combining a polymerizable styrene moiety with a thermally labile tert-butoxy protecting group on a perfluorinated aromatic ring, makes it a valuable building block in materials science and drug development. Applications range from the synthesis of advanced polymers with tunable properties (e.g., for low-k dielectrics or hydrophobic coatings) to the creation of complex molecular scaffolds in medicinal chemistry.

In these high-stakes applications, the purity of the monomer is not a mere specification—it is the cornerstone of reproducibility, performance, and safety. Impurities can act as chain terminators or transfer agents in polymerization, leading to inconsistent polymer molecular weights and properties.[1] In pharmaceutical applications, even trace impurities can have significant toxicological implications. This guide provides a comprehensive framework for the purification, characterization, and purity validation of this monomer, grounded in the principles of analytical chemistry and material science.

The Synthetic Landscape: A Map to Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as this predicts the likely impurity profile. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Synthetic pathway and common impurity sources.

The primary impurities to anticipate are:

-

Unreacted Starting Materials: Pentafluorostyrene or 4-hydroxy-2,3,5,6-tetrafluorostyrene.

-

Hydrolysis Product: The tert-butyl ether is sensitive to acid and can hydrolyze back to 4-hydroxy-2,3,5,6-tetrafluorostyrene, especially during aqueous work-up or prolonged storage if moisture is present.

-

Solvent Residues: Tetrahydrofuran (THF), dimethylformamide (DMF), or other solvents used in synthesis and purification.

-

Polymeric Species: Spontaneous polymerization of the styrene monomer if not properly inhibited.

Purification Protocol: A Self-Validating Approach

The goal of purification is to remove the aforementioned impurities. A multi-step process is often necessary, where each step's effectiveness is verified analytically.

Protocol: Flash Column Chromatography

This is the primary method for removing non-volatile impurities. The choice of conditions is dictated by the polarity difference between the product and impurities.

-

Rationale: The product is moderately polar due to the ether linkage but less polar than its hydroxylated precursor or hydrolysis product. It is significantly more polar than the pentafluorostyrene starting material. Silica gel is the standard stationary phase for this application.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system is typically most effective. Start with a non-polar solvent like hexanes and gradually introduce a slightly more polar solvent like ethyl acetate or dichloromethane.

-

Expert Tip: A typical starting point is 1-2% ethyl acetate in hexanes. This will elute any residual pentafluorostyrene first, followed by the desired product. The more polar 4-hydroxy-tetrafluorostyrene will be strongly retained on the silica.

-

-

Execution:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a pre-packed silica gel column.

-

Begin elution with 100% hexanes to remove highly non-polar impurities.

-

Gradually increase the ethyl acetate concentration (e.g., from 0% to 5%).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure. Crucially, avoid excessive heat to prevent thermal degradation or polymerization.

-

The Analytical Gauntlet: A Multi-Technique Characterization

No single analytical technique is sufficient to declare purity. A suite of orthogonal methods must be employed to build a complete and trustworthy profile of the material.

Caption: Integrated workflow for monomer characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for assessing the purity of volatile compounds and identifying impurities.

-

Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase. This is ideal for separating the target monomer from residual solvents and closely related volatile starting materials.[2] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[3][4]

-

Protocol:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is an excellent starting point.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures separation of both highly volatile solvents and higher-boiling impurities.

-

Detector (MS): Operate in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 500.

-

-

Data Interpretation:

-

The chromatogram should show one major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

The mass spectrum of the main peak should show the correct molecular ion [M]+ and characteristic fragments (e.g., loss of a tert-butyl group).

-

| Parameter | Recommended Setting | Rationale |

| Column Phase | 5% Phenyl Polydimethylsiloxane | Good general-purpose non-polar phase for separating compounds by boiling point. |

| Column Length | 30 m | Provides excellent resolution for complex mixtures. |

| Oven Ramp | 10-20 °C/min | Balances separation efficiency with analysis time. |

| MS Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[5]

-

¹H NMR: Confirms the presence of the proton-containing groups.

-

Expected Signals: A sharp singlet around δ 1.4-1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. A set of three signals in the vinyl region (δ 5.5-7.0 ppm) showing characteristic geminal, cis, and trans couplings, confirming the styrene moiety.

-

-

¹⁹F NMR: This is the most informative technique for confirming the substitution pattern on the fluorinated ring.[4][6]

-

Expected Signals: Two distinct signals are expected, each integrating to two fluorine atoms. They will appear as complex multiplets due to fluorine-fluorine coupling. The signals for fluorines ortho to the ether group (F-2, F-6) will be at a different chemical shift than those meta to it (F-3, F-5).

-

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

Quantitative NMR (qNMR): For an absolute purity assignment, a qNMR experiment should be performed. A certified internal standard of known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) is added in a precise amount to a precisely weighed sample of the monomer. By comparing the integral of a unique signal from the monomer to a signal from the standard, the exact purity (w/w %) can be calculated, independent of response factors.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Key Features |

| ¹H | ~1.5 | Singlet, 9H (tert-Butyl) |

| ~5.5 - 7.0 | 3 multiplets, 3H total (Vinyl group) | |

| ¹⁹F | TBD (typically -90 to -160) | Two complex multiplets, each 2F |

| ¹³C | ~30 | tert-Butyl methyls |

| ~80 | tert-Butyl quaternary carbon | |

| ~110-150 | Aromatic and vinyl carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid confirmation of the key functional groups present in the molecule, serving as a valuable identity check.[7][8]

-

Rationale: Specific chemical bonds absorb infrared radiation at characteristic frequencies. This allows for the confirmation of the molecule's structural integrity.

-

Key Vibrational Bands:

-

~3000-2850 cm⁻¹: C-H stretching from the tert-butyl group.

-

~1630 cm⁻¹: C=C stretching of the vinyl group.

-

~1500 & ~1470 cm⁻¹: Aromatic C=C stretching.

-

~1250-1000 cm⁻¹: Strong, characteristic C-F stretching and C-O-C (ether) stretching bands. The high density of fluorine atoms will result in a complex and intense absorption pattern in this region.

-

Handling, Storage, and Safety

As a reactive monomer, proper handling and storage are crucial to maintain purity and ensure safety.

-

Inhibition: The monomer should be stored with a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization. The presence and concentration of this inhibitor should be noted on the certificate of analysis.

-

Storage Conditions: Store in a cool, dark place (2-8 °C) under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture-induced hydrolysis. Containers should be tightly sealed.[9][10]

-

Safety: Fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[11] Although the polymer is generally inert, the monomer's reactivity and thermal decomposition products can be hazardous.[8]

Conclusion

The validation of this compound is a multi-faceted process that relies on a synergistic combination of purification and orthogonal analytical techniques. By understanding the synthesis to predict impurities, employing robust chromatographic purification, and validating the final product with a suite of spectroscopic methods (GC-MS, multi-nuclear NMR, and FTIR), researchers can ensure the material's identity, strength, quality, and purity. This rigorous approach is indispensable for achieving reliable and reproducible results in the advanced applications for which this valuable monomer is designed.

References

-

Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. Available from: [Link]

-

Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. ResearchGate. Available from: [Link]

-

Dual-stimuli pseudorotaxane switches under kinetic control - Supporting Information. RSC. Available from: [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available from: [Link]

-

Gas chromatographic determination of styrene in complex pyrolysis gasoline. KFUPM. Available from: [Link]

-

Guide to the Safe Handling of Fluoropolymer Resins. American Chemistry Council. Available from: [Link]

-

Automated Synthesis of 18F-BCPP-EF for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. PubMed. Available from: [Link]

-

Search results for: fourier transform infrared (ftir) spectroscopy. Bridge of Knowledge. Available from: [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins November 2012. Plastics Europe. Available from: [Link]

-

Generation of (nonafluoro-tert-butoxy)methyl ponytails for enhanced fluorous partition of aromatics and heterocycles. ResearchGate. Available from: [Link]

-

Materials and characterization techniques for high-temperature polymer electrolyte membrane fuel cells. Beilstein Journals. Available from: [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available from: [Link]

-

Analysis of decomposed gases of fluorine resins. Toray Research Center, Inc. Available from: [Link]

-

A Comprehensive Study of Poly(2,3,5,6-tetrafluoroaniline): From Electrosynthesis to Heterojunctions and Ammonia Sensing. ResearchGate. Available from: [Link]

-

Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. MDPI. Available from: [Link]

-

Direct Fluorination of Styrenes. ResearchGate. Available from: [Link]

-

Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl).** National Institutes of Health (NIH). Available from: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available from: [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. toray-research.co.jp [toray-research.co.jp]

- 9. fluoropolymers.eu [fluoropolymers.eu]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. theic2.org [theic2.org]

A Senior Application Scientist's Guide to the Solubility of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers practical methodologies for empirical determination, and presents a predictive solubility profile in common organic solvents. Our focus is on providing not just data, but the scientific rationale to empower informed solvent selection for synthesis, purification, and formulation.

Understanding the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] Let's dissect the structure of this compound to anticipate its behavior.

Molecular Structure of this compound:

Sources

A Technical Guide to Poly(4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene): Synthesis, Properties, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene) (PtBTFS), a fluorinated polymer with significant potential in advanced materials science. We will delve into its synthesis, unique physicochemical properties, and explore its promising applications in microelectronics as a low-dielectric constant material and as a precursor to functional polymers for fuel cell membranes and photoresists. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking in-depth knowledge and practical methodologies related to this versatile polymer.

Introduction: The Strategic Advantage of Fluorination and Protecting Groups

The strategic incorporation of fluorine atoms into polymeric structures imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique electronic characteristics.[1] Poly(this compound) emerges as a polymer of significant interest by combining a highly fluorinated aromatic backbone with a thermally labile tert-butoxy protecting group. This unique combination allows for a two-stage application strategy: leveraging the properties of the protected polymer and then accessing a new set of functionalities through the targeted removal of the tert-butyl group to yield poly(4-hydroxy-2,3,5,6-tetrafluorostyrene).

The bulky tert-butyl group plays a crucial role in modifying the polymer's solubility and thermal properties, while its clean thermal or acid-catalyzed deprotection provides a pathway to a reactive hydroxyl group.[2] This guide will explore the synthesis of the monomer and its subsequent polymerization, followed by a detailed examination of the polymer's properties and its potential applications, complete with experimental protocols.

Synthesis of Monomer and Polymer

Monomer Synthesis: this compound

The synthesis of the this compound monomer is a critical first step. A plausible synthetic route, adapted from related fluorinated compounds, is outlined below.[3]

Experimental Protocol: Synthesis of this compound

-

Starting Material: Pentafluorostyrene.

-

Nucleophilic Aromatic Substitution: React pentafluorostyrene with sodium tert-butoxide in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reaction Conditions: The reaction is typically carried out at room temperature to 60 °C, depending on the desired reaction rate. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound monomer.

Polymerization of this compound

The polymerization of the monomer can be achieved through various methods, with free-radical polymerization being a common and effective approach.[4]

Experimental Protocol: Free-Radical Polymerization of this compound

-

Monomer and Initiator: The this compound monomer is dissolved in an appropriate solvent, such as toluene or anisole. A free-radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added.

-

Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The mixture is then heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).

-

Monitoring: The polymerization is allowed to proceed for a predetermined time, and the progress can be monitored by the increase in viscosity of the solution.

-

Precipitation and Purification: The polymer is isolated by precipitation into a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum.

Caption: Conversion of PtBTFS to PHTFS via deprotection of the tert-butoxy group.

4.2.1. Chemically Amplified Photoresists

In the field of microlithography, chemically amplified resists are essential for patterning at the nanoscale. [5]These resists typically consist of a polymer with an acid-labile protecting group and a photoacid generator (PAG).

Causality behind Application: PHTFS, with its acidic hydroxyl groups, is soluble in aqueous alkaline developers. PtBTFS, being nonpolar, is insoluble. By blending PtBTFS with a PAG, a positive-tone photoresist can be formulated. [6]Upon exposure to deep-UV or EUV radiation, the PAG generates a strong acid, which catalyzes the deprotection of the tert-butoxy groups in the exposed regions, rendering them soluble in the developer.

Experimental Protocol: Formulation and Patterning of a Positive-Tone Photoresist

-

Formulation: A resist solution is prepared by dissolving PtBTFS and a suitable PAG (e.g., a triarylsulfonium salt) in a casting solvent like PGMEA. A base quencher may also be added to control acid diffusion.

-

Spin-Coating and Baking: The resist solution is spin-coated onto a silicon wafer and then subjected to a post-apply bake (PAB) to remove the solvent.

-

Exposure: The resist-coated wafer is exposed to a patterned light source (e.g., a deep-UV stepper).

-

Post-Exposure Bake (PEB): The wafer is baked again at a specific temperature to drive the acid-catalyzed deprotection reaction.

-

Development: The wafer is immersed in an aqueous alkaline developer (e.g., 0.26 N tetramethylammonium hydroxide - TMAH) to dissolve the exposed regions.

-

Characterization: The resulting patterns are characterized using scanning electron microscopy (SEM).

4.2.2. Proton Exchange Membranes for Fuel Cells

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that relies on a proton-conducting membrane. [7]Fluorinated polymers are often used for these membranes due to their excellent chemical and thermal stability. [1][8][9][10] Causality behind Application: The hydroxyl group of PHTFS can be further functionalized to introduce proton-conducting moieties, such as sulfonic acid groups. The resulting sulfonated PHTFS would possess the high stability of a fluorinated backbone and the proton conductivity required for a PEM. [11]

Experimental Protocol: Preparation of a Sulfonated PHTFS Membrane

-

Deprotection: PtBTFS is first converted to PHTFS as described previously.

-

Sulfonation: PHTFS is dissolved in a suitable solvent and reacted with a sulfonating agent (e.g., chlorosulfonic acid or a sulfur trioxide-triethyl phosphate complex) to introduce sulfonic acid groups onto the aromatic ring.

-

Membrane Casting: The sulfonated polymer is dissolved in a polar aprotic solvent (e.g., DMF) and cast into a thin film on a glass plate. The solvent is slowly evaporated to form a membrane.

-

Proton Conductivity Measurement: The proton conductivity of the membrane is measured by impedance spectroscopy under controlled temperature and humidity conditions.

Conclusion

Poly(this compound) is a versatile fluoropolymer with a unique combination of properties that make it a highly promising material for a range of advanced applications. Its low dielectric constant makes it a strong candidate for next-generation microelectronics. Furthermore, its ability to be readily converted into a functionalized polymer opens up exciting possibilities in the fields of photolithography and clean energy. The experimental protocols provided in this guide offer a starting point for researchers to explore and exploit the full potential of this remarkable polymer. Further research into optimizing the synthesis and processing of PtBTFS and its derivatives will undoubtedly lead to new and innovative technologies.

References

- Bouché, H., Som, A., Sipos, L., & Faust, R. (2006). Living Cationic Sequential Block Copolymerization of Isobutylene with 4-tert-Butoxystyrene: Synthesis and Characterization of Poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) Triblock Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(24), 6985-6997.

- Chen, C. H., Lin, C. H., Wang, M. W., & Juang, T. Y. (2017). Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl. ACS Omega, 2(8), 4576-4584.

-

Daikin. (n.d.). Electrical properties. Daikin Global. Retrieved from [Link]

- Gittleman, C. S., Jo, Y. R., & Kim, Y. S. (2021).

- Gorez, B., Moins, S., & Dubois, P. (2011). Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate.

- Hoyle, C. E., & Lee, T. Y. (1991). Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone].

- Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry. (1972). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol.

- Maier, G. (2001). Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26(1), 3-65.

-

NASA Technical Reports Server. (n.d.). FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. Retrieved from [Link]

- RSC Publishing. (2021). Functional fluoropolymers with good low-dielectric properties and high thermostability. Polymer Chemistry.

-

Taylor & Francis. (n.d.). tert-butyl – Knowledge and References. Retrieved from [Link]

- van der Westen, R., Ebbens, J., & Vancso, G. J. (2008). Atomic Force Microscopy Based Thermal Lithography of Poly(tert-butyl acrylate)

- Zuo, C., & Li, Y. (2022). The Role of Fluorinated Polymers in the Water Management of Proton Exchange Membrane Fuel Cells: A Review. Polymers, 14(21), 4739.

- Ameduri, B. (2009). Functional fluoropolymers for fuel cell membranes. Progress in Polymer Science, 34(7), 683-720.

- Atanasov, V., Kerres, J., & Kim, Y. S. (2020). Phosphonic acid functionalized poly(pentafluorostyrene) as polyelectrolyte membrane for fuel cell application. Journal of Materials Chemistry A, 8(46), 24344-24354.

- EP1152295A1 - Tertiary-butyl acrylate polymers and their use in photoresist compositions. (n.d.).

- Faust, R., & Bouché, H. (2006). Living Cationic Sequential Block Copolymerization of Isobutylene with 4-tert-Butoxystyrene: Synthesis and Characterization of Poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) Triblock Copolymers.

- MDPI. (2022). Optical, Structural, and Dielectric Properties of Composites Based on Thermoplastic Polymers of the Polyolefin and Polyurethane Type and BaTiO3 Nanoparticles. Polymers, 14(21), 4739.

- ResearchGate. (n.d.). Functional fluoropolymers for fuel cell membranes.

- ResearchGate. (n.d.). Grafting of 4-Hydroxybenzenesulfonic Acid onto Commercially Available Poly(VDF-co-HFP)

- ResearchGate. (n.d.). Photoresists based on bisphenol A derivatives with tert-butyl ester groups for electron beam lithography.

- ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- PubMed. (2024). Dynamics of ionized poly(4-hydroxystyrene)-type resist polymers with tert-butoxycarbonyl-protecting group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP1152295A1 - Tertiary-butyl acrylate polymers and their use in photoresist compositions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Fluorinated Polymers in the Water Management of Proton Exchange Membrane Fuel Cells: A Review [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene for Advanced Research

Introduction: A Versatile Monomer for Specialty Polymers and Synthesis

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a highly functionalized styrenic monomer of significant interest to researchers in materials science, polymer chemistry, and medicinal drug development. Its unique structure, featuring a polymerizable vinyl group, a heavily fluorinated aromatic ring, and an acid-labile tert-butoxy protecting group, offers a powerful combination of properties. The tetrafluorinated phenyl ring imparts exceptional chemical stability, hydrophobicity, and unique electronic characteristics to resulting materials. Concurrently, the tert-butoxy group serves as a robust protecting group for a phenol, which can be selectively removed under acidic conditions to reveal a reactive hydroxyl group. This dual functionality makes it a valuable building block for creating advanced functional polymers, surface coatings, and complex organic molecules. This guide provides a comprehensive technical overview of its properties, commercial availability, key applications, and proven protocols for its use.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is critical for its successful application in research and development. The presence of four fluorine atoms significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 343305-41-9 | |

| Chemical Name | tert-butyl 4-ethenyl-2,3,5,6-tetrafluorophenyl ether | |

| Synonyms | 1-tert-Butoxy-2,3,5,6-tetrafluoro-4-vinylbenzene | |

| Molecular Formula | C₁₂H₁₂F₄O | [1] |

| Molecular Weight | 248.22 g/mol | [1] |

| Appearance | Typically supplied as a liquid or low-melting solid. | |

| Purity | Commercially available purities are typically ≥95%. | |

| Inhibitor | Styrenic monomers are prone to polymerization and are often supplied with an inhibitor (e.g., 4-tert-butylcatechol, TBC) to ensure stability during storage. The concentration should be verified with the supplier. |

Commercial Availability and Procurement

While not as ubiquitous as common lab reagents, this compound is available from several specialized chemical suppliers. Researchers should prioritize suppliers who provide a detailed Certificate of Analysis (CoA) specifying purity, inhibitor concentration, and analytical methods used for characterization.

Known Commercial Suppliers:

-

Biosynth: A key provider of this compound, often distributed through other chemical catalogs.

-

CymitQuimica: A European distributor that lists the Biosynth product, providing key specifications.

-

J & K SCIENTIFIC: A supplier listed in various chemical databases.

-

Fluorochem: A well-regarded supplier of fluorinated compounds.

When procuring this monomer, it is crucial to clarify the inhibitor used and its concentration, as this can affect polymerization kinetics and may require removal depending on the application.

Workflow for Sourcing and Qualification

The following diagram outlines a systematic approach for researchers to source and qualify specialty monomers like this compound for their specific application.

Caption: Sourcing and Qualification Workflow for Specialty Monomers.

Key Applications in Research and Development

-

Functional Polymer Synthesis: The primary application is as a monomer in controlled radical polymerization techniques (e.g., RAFT, ATRP) to synthesize well-defined fluoropolymers. The resulting poly(this compound) can be deprotected post-polymerization to yield poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), a polymer with pendant hydroxyl groups that are available for further functionalization, cross-linking, or for altering surface properties.

-

Advanced Coatings and Surfaces: Polymers derived from this monomer exhibit low surface energy, hydrophobicity, and oleophobicity due to the high fluorine content. These properties are highly desirable for creating self-cleaning surfaces, anti-fouling coatings, and low-dielectric constant materials for microelectronics.

-

Intermediate for Drug Discovery: The tetrafluorinated phenyl core is a valuable scaffold in medicinal chemistry. The molecule can be used as a starting point where the vinyl group is transformed into other functionalities, and the tert-butoxy group is later deprotected to reveal a phenol for subsequent reactions, such as ether or ester linkages.

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Exemplar)

The synthesis of 4-alkoxy-tetrafluorinated aromatics is commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable perfluorinated starting material. The following protocol is adapted from a similar synthesis of a tetrafluoropyridine derivative and represents a robust method for preparing the title compound.[2]

Reaction: Pentafluorostyrene + Potassium tert-butoxide → this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of pentafluorostyrene).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred THF.

-

Substrate Addition: Slowly add pentafluorostyrene (1.0 equivalent) dropwise to the cooled suspension. The reaction is often exothermic; maintain the temperature at 0 °C during addition.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Deprotection of the tert-Butoxy Group

The cleavage of the tert-butyl ether to unmask the phenol is a key transformation. This is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by elimination of a stable tert-butyl carbocation.[3]

Caption: Acid-Catalyzed Deprotection of the tert-Butoxy Group.

Detailed Methodology:

-

Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Causality Note: TFA is a strong acid that effectively protonates the ether oxygen without being highly nucleophilic, facilitating clean cleavage.[4]

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, carefully remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive.

-

Purification: The resulting crude 4-hydroxy-2,3,5,6-tetrafluorostyrene can be purified by recrystallization or column chromatography.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this compound. Therefore, handling precautions should be based on closely related, hazardous analogues such as pentafluorostyrene (CAS 653-34-9) .

-

Hazard Classification (Analog-Based):

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

References

-

Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A mild reaction for the protection of alcohols as t-butyl ethers. Organic Letters, 7(3), 427–430. Available at: [Link]

-

Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 45(15), 3289-3291. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butoxy. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 23, 2026, from [Link].

-

Barry, C. S. J., et al. (2003). Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. Organic Letters, 5(14), 2429–2432. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

-

Roy, L., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. Preprint. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

-

Williams, D. B. G., et al. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Molbank, 2023(3), M1688. Available at: [Link].

-

Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407-4410. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). Perfluorohexadecanoic acid. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

-

Royal Society of Chemistry. (2025). p-Alkoxy-Azothiophenes Supporting Information. Retrieved January 23, 2026, from [Link].

-

Polymer Source. (2024). Safety Data Sheet: Phosphonic acid functionalized Poly(pentafluorostyrene), random copolymer. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoroterephthalic acid. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

-

Garlyauskayte, R. Y., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(2), 996-1007. Available at: [Link].

-

The Organic Chemistry Tutor. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube. Available at: [Link].

-

ChemSrc. (n.d.). Pentafluorostyrene. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Tetrafluoroethylene. PubChem Compound Summary. Retrieved January 23, 2026, from [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Controlled Polymerization of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene via RAFT

For: Researchers, scientists, and drug development professionals engaged in the synthesis of advanced fluoropolymers and their derivatives.

Introduction: The Strategic Value of Poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene)

The synthesis of well-defined fluorinated polymers is of paramount importance for a multitude of advanced applications, ranging from high-performance materials to biomedical devices and drug delivery systems. The unique properties imparted by fluorine, such as chemical inertness, thermal stability, and hydrophobicity, make these polymers highly desirable. This compound emerges as a monomer of significant interest. Its polymerization yields a protected form of poly(2,3,5,6-tetrafluoro-4-hydroxystyrene), a polymer with a highly acidic phenolic proton due to the electron-withdrawing effects of the fluorine atoms. This latent functionality, unmasked post-polymerization, provides a versatile platform for further chemical modification or for creating materials with tailored surface properties and reactivity.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a powerful technique for the synthesis of polymers with controlled molecular weights, low polydispersity indices (Đ), and complex architectures.[1] This level of control is crucial for applications where polymer properties must be precisely tuned. This document provides a comprehensive guide to the RAFT polymerization of this compound, including a detailed experimental protocol, characterization methodologies, and a discussion of the underlying chemical principles.

The Chemistry of Control: Why RAFT Polymerization?

RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with a high degree of control over their molecular architecture. The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. This process establishes a dynamic equilibrium between active and dormant chains, ensuring that all chains grow at a similar rate. The result is a polymer population with a narrow molecular weight distribution and predictable molecular weights determined by the ratio of monomer to CTA.

The choice of CTA is critical for the successful RAFT polymerization of a given monomer. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective. The electron-withdrawing nature of the fluorinated aromatic ring in this compound influences its reactivity, making the selection of an appropriate CTA and reaction conditions essential for achieving good control over the polymerization.

Diagram of the RAFT Polymerization Mechanism

Caption: The RAFT polymerization mechanism, showcasing the key equilibria between active and dormant species.

Experimental Protocol: RAFT Polymerization of this compound

This protocol details the synthesis of poly(this compound) with a target degree of polymerization of 100.

Materials:

-

Monomer: this compound

-

RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous 1,4-dioxane

-

Precipitation Solvent: Methanol

-

Inert Gas: Argon or Nitrogen

Equipment:

-

Schlenk flask

-

Rubber septa

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringes and needles

Procedure:

-

Reagent Preparation:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.64 g, 10.0 mmol, 100 equivalents).

-

Add 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) (34.5 mg, 0.1 mmol, 1 equivalent).

-

Add azobisisobutyronitrile (AIBN) (3.3 mg, 0.02 mmol, 0.2 equivalents).

-

Add anhydrous 1,4-dioxane (10 mL) to the flask.

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is a critical step to prevent premature termination of the polymerization.

-

-

Polymerization:

-

After the final thaw, backfill the flask with argon or nitrogen.

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Stir the reaction mixture vigorously for the desired reaction time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

-

-

Termination and Isolation:

-

To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air by opening the flask.

-

Cool the flask to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture dropwise into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring.

-

A white precipitate of poly(this compound) should form.

-

Allow the precipitate to stir in methanol for about 30 minutes to ensure complete precipitation and removal of unreacted monomer.

-

Collect the polymer by vacuum filtration.

-

Wash the polymer with fresh methanol.

-

Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the RAFT polymerization of this compound.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and polydispersity.

1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer.

-

Eluent: Tetrahydrofuran (THF) is a suitable eluent.

-

Calibration: Polystyrene standards are typically used for calibration.

-

Expected Results: A successful RAFT polymerization will yield a polymer with a narrow, monomodal molecular weight distribution, with a polydispersity index typically below 1.3. The number-average molecular weight should be in close agreement with the theoretical value calculated from the monomer-to-CTA ratio and the monomer conversion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the monomer conversion.

-

¹H NMR: The spectrum will show broad peaks corresponding to the polymer backbone and a sharp singlet for the tert-butyl protons. The disappearance of the vinyl proton signals from the monomer can be used to calculate the monomer conversion.

-

¹⁹F NMR: The spectrum will show signals corresponding to the fluorine atoms on the aromatic ring, confirming the incorporation of the fluorinated monomer into the polymer chain.

-

¹³C NMR: This can provide further confirmation of the polymer structure.[2]

Typical Data Summary:

| Parameter | Expected Value |

| Target Mₙ ( g/mol ) | ~26,400 |

| Polydispersity Index (Đ) | < 1.3 |

| Appearance | White powder |

| Solubility | Soluble in THF, chloroform, acetone |

Post-Polymerization Modification: Deprotection to Poly(2,3,5,6-tetrafluoro-4-hydroxystyrene)

A key advantage of synthesizing poly(this compound) is the ability to readily deprotect the tert-butoxy group to yield the corresponding poly(hydroxystyrene).[3] This is typically achieved under acidic conditions.

Protocol for Deprotection:

-

Dissolution: Dissolve the dried poly(this compound) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the polymer solution.[4] The reaction is typically rapid and can be performed at room temperature.

-

Stirring: Stir the mixture for several hours (e.g., 2-4 hours) to ensure complete deprotection.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting polymer can be purified by precipitation in a non-solvent like hexanes or water.

-

Drying: Dry the deprotected polymer, poly(2,3,5,6-tetrafluoro-4-hydroxystyrene), in a vacuum oven.

Characterization of the Deprotected Polymer:

-

¹H NMR: The disappearance of the sharp singlet corresponding to the tert-butyl protons confirms the successful removal of the protecting group. A new broad peak corresponding to the phenolic proton will appear.

-

FTIR Spectroscopy: The appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) and the disappearance of the C-O stretching bands associated with the tert-butyl group will be observed.

Conclusion and Outlook

The RAFT polymerization of this compound provides a robust and versatile method for the synthesis of well-defined fluoropolymers. The protocol outlined in this application note, when executed with care, particularly regarding the exclusion of oxygen, will yield polymers with predictable molecular weights and low polydispersities. The subsequent deprotection to poly(2,3,5,6-tetrafluoro-4-hydroxystyrene) opens up a wide range of possibilities for the development of advanced materials with tailored properties for applications in electronics, coatings, and biomedical engineering. The high acidity and unique electronic properties of the resulting poly(phenol) make it a valuable building block for functional materials.[3]

References

-

D'Agosto, F., & Charreyre, M. T. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry, 6(32), 5854-5866. [Link]

-

Willcock, H., & O'Reilly, R. K. (2010). Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. Macromolecules, 43(1), 169-177. [Link]

-

Kaur, S., & Kumar, S. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Letters in Organic Chemistry, 15(8), 653-657. [Link]

- Frechet, J. M. J., & Darling, G. D. (1996). Process for preparing 4-hydroxystyrene. U.S. Patent No. 5,493,062. Washington, DC: U.S.

-

Ribeiro, A. H., Haven, J., Buckinx, A. L., & Michels, J. J. (2020). Direct synthesis of light-emitting triblock copolymers from RAFT polymerization. Polymer Chemistry, 11(46), 7356-7364. [Link]

-

Boucher, H., Som, A., Sipos, L., & Faust, R. (2007). Living Cationic Sequential Block Copolymerization of Isobutylene with 4-tert-Butoxystyrene: Synthesis and Characterization of Poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) Triblock Copolymers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(3), 239-247. [Link]

-

Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). Rapid synthesis of ultrahigh molecular weight and low polydispersity polystyrene diblock copolymers by RAFT-mediated emulsion polymerization. Polymer Chemistry, 4(14), 3894-3898. [Link]

-

Vogt, A. P., & Fridrikh, M. V. (2021). Potential of Benchtop NMR for the Determination of Polymer Molar Masses, Molar Mass Distributions, and Chemical Composition Profiles by Means of Diffusion-Ordered Spectroscopy, DOSY. Macromolecular Chemistry and Physics, 222(19), 2100201. [Link]

-

Lee, J. Y., & Jo, W. H. (2016). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Polymer Chemistry, 7(3), 643-650. [Link]

-

Kazu, T., et al. (2024). Dynamics of ionized poly(4-hydroxystyrene)-type resist polymers with tert-butoxycarbonyl-protecting group. Scientific Reports, 14(1), 17359. [Link]

-

Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages, SP922. [Link]

-

Tonnar, J., & Lacroix-Desmazes, P. (2010). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Polymers, 2(4), 544-561. [Link]

-

Rolph, M. S., et al. (2023). Ultra-High-Molecular-Weight, Narrow-Polydispersity Polyacrylamides Synthesized Using Photoiniferter Polymerization to Generate High-Performance Flocculants. ACS Applied Materials & Interfaces, 15(50), 59044-59054. [Link]

-

Corrigan, N., et al. (2019). Photo-Iniferter RAFT Polymerization. Angewandte Chemie International Edition, 58(16), 5180-5196. [Link]

-

Szewczyk, P. D., et al. (2007). RAFT Technology for the Production of Advanced Photoresist Polymers. Journal of Photopolymer Science and Technology, 20(5), 625-630. [Link]

-

Reddy, T. J., & Kumar, S. (2010). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications, 40(14), 2153-2158. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

Rosenbach, C., et al. (2024). Synthesis and Self-Assembly of Poly(4-acetoxystyrene) Cubosomes. Macromolecular Rapid Communications, 45(1), 2400633. [Link]

-

Al-Bayati, A. H. H., & Al-Azzawi, A. M. (2018). Facile synthesis of poly(4-hydroxy styrene) from polystyrene. Journal of Polymer Research, 25(11), 239. [Link]

- Fréchet, J. M. J., & Darling, G. D. (1996). Process for preparing poly(4-hydroxystyrene).

-

Li, Q., et al. (2010). Materials and characterization techniques for high-temperature polymer electrolyte membrane fuel cells. Beilstein Journal of Nanotechnology, 1, 145-162. [Link]

-

Li, H., et al. (2016). Preparation of Poly(bis(phenoxy)phosphazene) and 31P NMR Analysis of Its Structural Defects under Various Synthesis Conditions. The Journal of Physical Chemistry B, 120(46), 12038-12046. [Link]

-

Charleux, B., et al. (2005). Nitroxide-mediated copolymerization of methacrylic acid with sodium 4-styrene sulfonate: Towards new water-soluble macroalkoxyamines for the synthesis of amphiphilic block copolymers and nanoparticles. Polymer, 46(23), 9887-9897. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Poly(bis(phenoxy)phosphazene) and 31P NMR Analysis of Its Structural Defects under Various Synthesis Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cationic Polymerization of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Fluorinated Polystyrenes